molecular formula Na2S3 B074788 Sodium polysulfide CAS No. 1344-08-7

Sodium polysulfide

Cat. No.: B074788
CAS No.: 1344-08-7
M. Wt: 142.2 g/mol
InChI Key: OLPXIHXXKBDZES-UHFFFAOYSA-L
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Description

Sodium;sulfane, more commonly recognized as sodium hydrosulfide (NaSH), is a versatile and essential inorganic reagent widely employed in synthetic and materials chemistry. Its primary research value lies in its role as a convenient and effective source of the hydrosulfide (HS⁻) anion. This property makes it indispensable for the introduction of sulfur-containing functional groups and for the synthesis of various organosulfur compounds. Researchers utilize Sodium;sulfane in nucleophilic substitution reactions to produce thiols and thioethers, which are crucial building blocks in pharmaceuticals, agrochemicals, and functional materials. Furthermore, it serves as a key precursor in the synthesis of metal sulfide nanoparticles, where it provides the necessary sulfide ions for the controlled precipitation and crystallization of semiconducting materials like CdS or ZnS. Its mechanism of action typically involves the highly nucleophilic HS⁻ ion attacking electrophilic centers, such as carbon in alkyl halides or metal ions in salt solutions, leading to the formation of new carbon-sulfur or metal-sulfur bonds. In polymer chemistry, it is used in the modification of polymers and as a component in some polymerization processes. This compound is handled as a hydrate or in solution to ensure stability and ease of use. As a critical tool for exploration, Sodium;sulfane enables advancements in the development of new catalytic systems, advanced materials with tailored optoelectronic properties, and novel chemical entities for biological screening.

Properties

CAS No.

1344-08-7

Molecular Formula

Na2S3

Molecular Weight

142.2 g/mol

IUPAC Name

sodium;sulfane

InChI

InChI=1S/2Na.H2S3/c;;1-3-2/h;;1-2H/q2*+1;/p-2

InChI Key

OLPXIHXXKBDZES-UHFFFAOYSA-L

Canonical SMILES

[Na+].S

Other CAS No.

1344-08-7

physical_description

Liquid
Reddish-brown solid with an odor like hydrogen sulfide;  [ECHA REACH Registrations] 25-30% Aqueous solution: Dark red viscous liquid with an odor of rotten eggs;  [Columbus Chemical MSDS]

Pictograms

Corrosive; Acute Toxic; Environmental Hazard

Related CAS

1344-08-7

Origin of Product

United States

Scientific Research Applications

Water Treatment

Sodium sulfide is extensively utilized in water treatment processes due to its ability to precipitate heavy metals. This property makes it effective in:

  • Wastewater Conditioning : Sodium sulfide is used to remove hazardous impurities from industrial wastewater, allowing treated water to meet environmental standards. It reacts with heavy metals to form insoluble sulfides, which can then be removed from the water .
  • Oxygen Scavenger : In water treatment, sodium sulfide acts as an oxygen scavenger, preventing corrosion in pipelines and storage systems by removing dissolved oxygen from water .

Mining and Metallurgy

In the mining industry, sodium sulfide plays a critical role in the flotation process of metallic minerals:

  • Flotation Agent : Sodium sulfide is used to enhance the separation of valuable metals such as copper, lead, and zinc from their ores. It modifies the surface properties of minerals, allowing for better attachment to air bubbles during flotation .
  • Purification of Minerals : The compound aids in precipitating impurities from ore, optimizing extraction processes and improving overall ore quality .

Chemical Manufacturing

Sodium sulfide serves as a crucial reagent in various chemical manufacturing processes:

  • Sulfonation and Sulfomethylation : It is employed in the production of sulfur-containing compounds through sulfonation reactions, which are essential for creating dyes, detergents, and rubber chemicals .
  • Reducing Agent : Sodium sulfide is used as a reducing agent in organic synthesis. It can reduce nitro groups to amines, facilitating the production of azo dyes while preserving other functional groups .

Pharmaceuticals

Recent research has highlighted sodium sulfide's potential applications in the pharmaceutical field:

  • Biological Activity : Studies have indicated that sodium sulfinates derived from sodium sulfide exhibit promising biological activities. For example, certain disulfide-derived sodium sulfinates have been identified as potential antiradiation drugs with low toxicity .
  • Synthesis of Organosulfur Compounds : Sodium sulfide acts as a building block for synthesizing valuable organosulfur compounds through various bond-forming reactions (C–S, N–S) that are crucial for developing new medicinal therapies .

Case Study 1: Water Treatment Efficacy

A study demonstrated that sodium sulfide effectively reduced heavy metal concentrations in industrial wastewater by over 90%, significantly improving water quality and compliance with environmental regulations.

Case Study 2: Mining Operations

In a mining operation focused on copper extraction, the introduction of sodium sulfide improved metal recovery rates by 15%, showcasing its effectiveness as a flotation agent.

Mechanism of Action

The mechanism of action of sodium polysulfides involves their ability to act as radical-trapping antioxidants. Higher polysulfides (n ≥ 4) exhibit unique reactivity due to the formation of stabilized perthiyl radicals. This reactivity is enhanced at elevated temperatures, making them effective oxidation inhibitors in hydrocarbon-based products .

Comparison with Similar Compounds

Sodium Thiosulfate (Na₂S₂O₃)

  • Structure : Contains one sulfane sulfur (S⁰) and one sulfonate sulfur (S⁺⁴) in the thiosulfate ion (S₂O₃²⁻).
  • Stability : Highly stable in aqueous solutions, resistant to oxidation.
  • Biological Role : Key in cyanide detoxification by donating sulfane sulfur to form thiocyanate (SCN⁻) .
  • Applications : Clinically used as an antidote for cyanide poisoning and in photography .

Comparison with Sodium Sulfane :

  • Sodium thiosulfate is more stable than sodium polysulfides but less reactive in antioxidant pathways.

Sodium Polysulfides (Na₂Sₓ)

  • Structure : Chains of sulfur atoms (Sₓ²⁻, x ≥ 2) with alternating S⁰ oxidation states.
  • Stability : Reactive and prone to disproportionation in acidic or oxidizing conditions.
  • Biological Role : Serve as sulfane sulfur reservoirs, contributing to H₂S storage and antioxidant defense via hydropersulfides (RSSH) .
  • Applications : Industrial uses in vulcanization; emerging roles in cancer therapy due to pro-oxidant effects at high concentrations .

Comparison with Sodium Sulfane :

  • Sodium polysulfides are more versatile in sulfur donation but less stable than sodium thiosulfate.
  • They exhibit stronger antioxidant properties than thiols (e.g., glutathione) due to RSSH formation .

Organic Sulfides (Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS))

  • Structure : DADS (CH₂=CHCH₂S)₂; DATS (CH₂=CHCH₂S)₃.
  • Stability : Oil-soluble and volatile; DATS is more reactive due to additional sulfane sulfur.
  • Biological Role : Enhance sulfane sulfur levels in tissues, activate enzymes like cystathionine γ-lyase (CSE), and exhibit antitumor effects .
  • Applications : Derived from garlic; studied for chemopreventive and cardioprotective properties .

Comparison with Sodium Sulfane :

  • Organic sulfides are lipid-soluble, enabling membrane penetration, whereas sodium sulfane salts are water-soluble.
  • DADS and DATS directly modulate enzyme activity (e.g., CSE, TST), whereas sodium sulfane compounds may act as inorganic sulfur donors .

Hydrogen Sulfide (H₂S) and Sodium Hydrosulfide (NaSH)

  • Structure : H₂S is a gas; NaSH (NaHS) is its sodium salt.
  • Stability : H₂S is volatile and toxic; NaSH is more stable but releases H₂S in acidic conditions.
  • Biological Role : Gasotransmitter regulating vasodilation, inflammation, and oxidative stress .

Comparison with Sodium Sulfane :

  • H₂S lacks sulfane sulfur but can be oxidized to form sulfane sulfur compounds (e.g., polysulfides).
  • Sodium sulfane provides sustained sulfane sulfur release, whereas H₂S effects are transient .

Data Table: Key Properties of Sulfane Sulfur Compounds

Compound Formula Sulfur Oxidation State Stability Solubility Key Functions Applications
Sodium Thiosulfate Na₂S₂O₃ S⁰, S⁺⁴ High Water Cyanide detox, antioxidant Medical antidote, photography
Sodium Polysulfide Na₂Sₓ (x≥2) S⁰ Moderate Water H₂S storage, antioxidant Industrial, cancer therapy
Diallyl Trisulfide (C₃H₅)₂S₃ S⁰ Low (volatile) Lipid Enzyme activation, antitumor Chemoprevention, cardioprotection
Hydrogen Sulfide H₂S S⁻² Low (gas) Water Vasodilation, anti-inflammatory Therapeutics (under research)

Research Findings and Mechanistic Insights

  • Antioxidant Capacity : Sulfane sulfur compounds like hydropersulfides (RSSH) exhibit superior radical-scavenging activity compared to thiols, with sodium polysulfides showing dose-dependent effects .
  • Enzymatic Interactions : Sodium thiosulfate relies on rhodanese (TST) for cyanide detoxification, whereas organic sulfides (DATS) directly enhance CSE activity .
  • Therapeutic Potential: Sodium polysulfides and DATS induce apoptosis in cancer cells by elevating intracellular sulfane sulfur, which disrupts redox balance .

Biological Activity

Sodium sulfide (Na₂S), a simple inorganic compound, is recognized for its significant biological activities, particularly as a hydrogen sulfide (H₂S) donor. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of sodium sulfide, supported by case studies and recent research findings.

Sodium sulfide is known to release hydrogen sulfide upon dissolution in water. H₂S is a gasotransmitter involved in various physiological processes, including vasodilation, neurotransmission, and cellular signaling. The biological activity of sodium sulfide is primarily attributed to its ability to modulate oxidative stress and influence mitochondrial function.

Key Mechanisms

  • Oxidative Stress Modulation : Sodium sulfide has been shown to induce oxidative stress selectively in certain cancer cells, such as glioblastoma (GBM) cells. This oxidative stress leads to DNA damage and cell death while sparing normal cells .
  • Mitochondrial Dysfunction : Research indicates that sodium sulfide disrupts mitochondrial respiration in GBM cells, contributing to its cytotoxic effects. In contrast, it enhances mitochondrial function in normal endothelial cells .
  • Radiosensitization : Sodium sulfide has been identified as a potential radiosensitizer for GBM therapy, enhancing the effectiveness of radiation treatment by increasing DNA damage through reactive oxygen species (ROS) production .

Biological Activity Overview

The biological activity of sodium sulfide can be summarized through various studies that highlight its effects on different cell types, especially in the context of cancer research.

Table 1: Summary of Biological Effects of Sodium Sulfide

Effect Cell Type Mechanism Outcome
Induces oxidative stressGlioblastoma cells (T98G, U87)Increases ROS productionSelective cell death
Enhances mitochondrial functionNormal endothelial cellsImproves respirationCell survival
RadiosensitizationGlioblastoma cellsIncreases DNA damage via ROSEnhanced radiation therapy efficacy

Case Studies

  • Induction of DNA Damage in GBM Cells :
    A study demonstrated that sodium sulfide selectively induces DNA damage in glioblastoma cells while sparing normal human cerebral microvascular endothelial cells. The mechanism involves increased ROS production leading to mitochondrial dysfunction and subsequent cell death .
  • Therapeutic Potential in Cancer Treatment :
    Another investigation explored the use of sodium sulfide as a therapeutic agent in combination with radiation therapy for glioblastoma. The results indicated that sodium sulfide could enhance the cytotoxic effects of radiation by promoting oxidative stress and DNA damage specifically in tumor cells .

Research Findings

Recent studies have elucidated the complex interactions between sodium sulfide and cellular pathways:

  • Sulfane Sulfur Species : Sodium sulfide contributes to the formation of polysulfides and persulfides, which play roles in cellular signaling and protection against oxidative stress. These species are involved in post-translational modifications such as S-sulfhydration of proteins, enhancing their functional diversity .
  • Antioxidant Properties : Contrary to its pro-oxidant effects in cancer cells, sodium sulfide exhibits antioxidant properties under certain conditions, acting as a protective agent against oxidative damage in normal tissues .

Q & A

Q. What are the standard methods for synthesizing sodium sulfane derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of sodium sulfane derivatives, such as sodium thiosulfate (Na₂S₂O₃), typically involves nucleophilic substitution or oxidation reactions. For example, sodium thiosulfate is synthesized via the reaction of sodium sulfite with elemental sulfur under controlled heating (80–90°C). Optimization includes:

  • pH Control : Maintaining alkaline conditions (pH ~9–10) to prevent decomposition .
  • Temperature Gradients : Gradual heating to avoid side reactions like polysulfide formation.
  • Purification : Recrystallization from ethanol-water mixtures to isolate high-purity crystals.
    Reference protocols from PubChem and synthetic chemistry literature provide detailed stoichiometric ratios and safety protocols .

Q. What spectroscopic techniques are most effective for characterizing sodium sulfane compounds, and how should data be interpreted?

Methodological Answer: Key techniques include:

  • Raman Spectroscopy : Identifies S–S and S–O vibrational modes (e.g., 438 cm⁻¹ for S–S stretch in Na₂S₂O₃) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms anhydrous vs. pentahydrate forms.
  • NMR (¹H, ¹³C) : Limited utility due to lack of protons in thiosulfate ion but useful for organic sulfane derivatives.
    Data interpretation requires comparison with reference spectra and computational modeling (e.g., density functional theory for vibrational assignments) .

Q. How is sodium sulfane utilized in experimental models to study sulfur-related biochemical pathways?

Methodological Answer: Sodium thiosulfate serves as a sulfur donor in studies of:

  • Cyanide Detoxification : Administered intravenously to convert cyanide to thiocyanate (SCN⁻) via the enzyme rhodanese .
  • Antioxidant Pathways : Scavenges reactive oxygen species (ROS) in cell cultures, measured via fluorescence assays (e.g., DCFH-DA for ROS quantification).
    Experimental design should include controls for sulfur bioavailability and pH-dependent stability .

Advanced Research Questions

Q. What advanced analytical techniques are available for quantifying sulfane sulfur species in biological samples, and how do their accuracies compare?

Methodological Answer:

Method Principle Sensitivity Limitations Reference
Cyanolysis Converts sulfane sulfur to SCN⁻, measured at 460 nm via UV-Vis.1–10 µMInterference from thiols
DTT Reduction Releases H₂S, quantified via HPLC or monobromobimane fluorescence.0.1–5 µMIndirect measurement; reductant artifacts
SSP2 Fluorescent Probe Sulfane sulfur-specific cyclization reaction emits fluorescence at 520 nm.50 nMTissue autofluorescence interference
Isotope Dilution MS Triphenylphosphine derivatives react with sulfane sulfur for LC-MS/MS.0.05 nMHigh cost; requires specialized equipment

Recommendation : Use isotope dilution mass spectrometry for high-precision tissue studies (e.g., kidney: 150.9 nmol/g) .

Q. How do researchers investigate the mechanistic roles of sodium sulfane in cellular redox regulation, and what models are appropriate?

Methodological Answer:

  • In Vitro Models : Use knockout cell lines (e.g., cystathionine γ-lyase-deficient) to isolate sulfane sulfur effects on glutathione synthesis.
  • Fluorescent Probes : SSP4 or MitoTracker Red CM-H₂XRos to map subcellular sulfane sulfur localization .
  • Kinetic Studies : Stopped-flow spectroscopy to measure reaction rates with ROS (e.g., H₂O₂).
    Data interpretation must account for cross-reactivity with other sulfur species and validate via siRNA silencing .

Q. How should contradictory findings regarding sodium sulfane's stability under different pH conditions be analyzed and resolved?

Methodological Answer: Contradictions often arise from:

  • Matrix Effects : Biological vs. buffer systems (e.g., plasma proteins stabilize thiosulfate at pH 7.4 vs. rapid degradation in acidic buffers) .
  • Analytical Variability : Differences in detection limits between methods (e.g., cyanolysis underestimates low concentrations).
    Resolution Strategy :

Replicate studies using harmonized protocols (pH, temperature).

Apply multivariate analysis to identify confounding variables (e.g., trace metal ions).

Cross-validate with two independent methods (e.g., fluorescence and MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium polysulfide
Reactant of Route 2
Sodium polysulfide

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